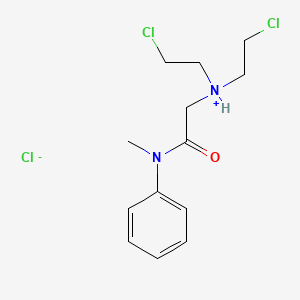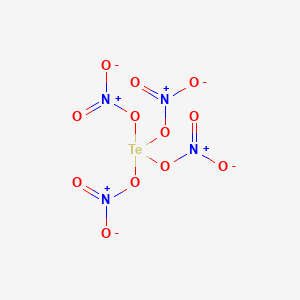
Tellurium nitrate (Te(NO3)4), (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellurium nitrate (Te(NO3)4) is an inorganic compound that consists of tellurium and nitrate ions. It is a highly water-soluble crystalline tellurium source, compatible with nitrates and lower (acidic) pH environments . Tellurium nitrate is known for its oxidizing properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tellurium nitrate can be synthesized by reacting tellurium dioxide (TeO2) with concentrated nitric acid (HNO3). The reaction typically occurs under controlled conditions to ensure the complete dissolution of tellurium dioxide and the formation of tellurium nitrate. The reaction can be represented as follows:
TeO2+4HNO3→Te(NO3)4+2H2O
Industrial Production Methods: Industrial production of tellurium nitrate involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of nitric acid, and reaction time, to achieve high purity and yield of tellurium nitrate .
Analyse Chemischer Reaktionen
Types of Reactions: Tellurium nitrate undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, tellurium nitrate can oxidize other substances.
Reduction: It can be reduced to tellurium dioxide or elemental tellurium under specific conditions.
Substitution: Tellurium nitrate can participate in substitution reactions where nitrate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reactions with reducing agents such as hydrogen gas (H2) or hydrazine (N2H4).
Reduction: Reactions with reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reactions with ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Formation of tellurium dioxide (TeO2) or elemental tellurium (Te).
Reduction: Formation of tellurium dioxide (TeO2) or elemental tellurium (Te).
Substitution: Formation of tellurium complexes with various ligands.
Wissenschaftliche Forschungsanwendungen
Tellurium nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of tellurium-containing compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of high-purity tellurium compounds, catalysts, and nanoscale materials
Wirkmechanismus
The mechanism of action of tellurium nitrate involves its ability to act as an oxidizing agent. It can oxidize various substrates, leading to the formation of tellurium dioxide or elemental tellurium. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components and induce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Tellurium dioxide (TeO2): A common oxidation product of tellurium nitrate.
Tellurium tetrachloride (TeCl4): Another tellurium compound with different reactivity and applications.
Selenium nitrate (Se(NO3)4): A similar compound with selenium instead of tellurium.
Uniqueness: Tellurium nitrate is unique due to its high solubility in water and strong oxidizing properties. It serves as a versatile precursor for the synthesis of various tellurium-containing compounds and materials, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
21883-56-7 |
|---|---|
Molekularformel |
N4O12Te |
Molekulargewicht |
375.6 g/mol |
IUPAC-Name |
(trinitrooxy-λ4-tellanyl) nitrate |
InChI |
InChI=1S/N4O12Te/c5-1(6)13-17(14-2(7)8,15-3(9)10)16-4(11)12 |
InChI-Schlüssel |
DMBZAFLEZPIKQS-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)([O-])O[Te](O[N+](=O)[O-])(O[N+](=O)[O-])O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


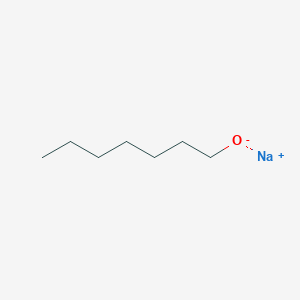
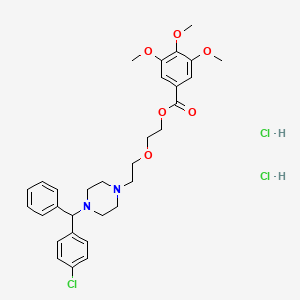
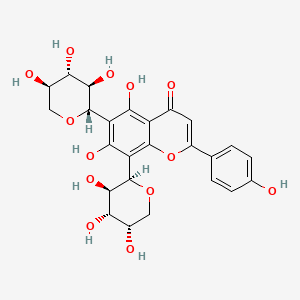
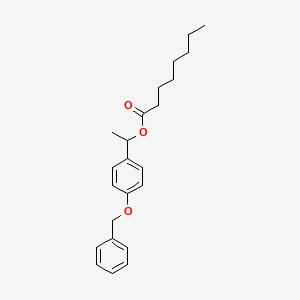
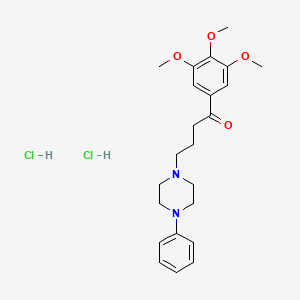
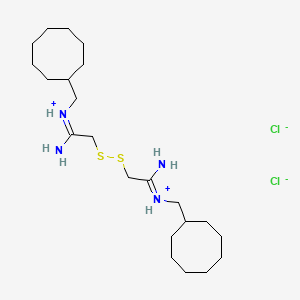
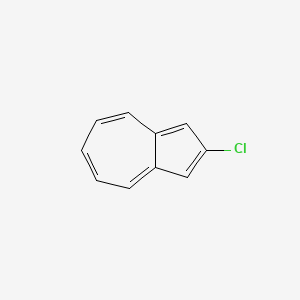
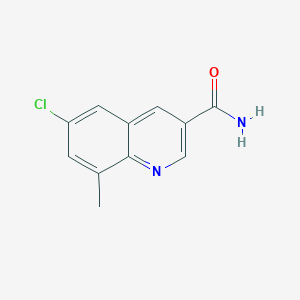
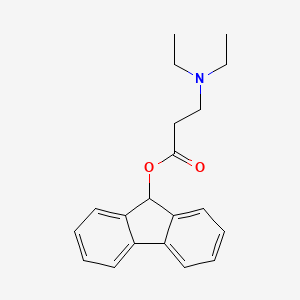
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)
![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)
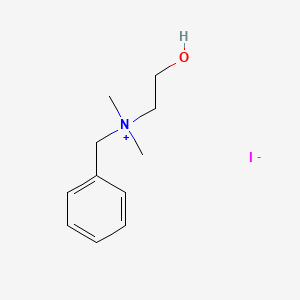
![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
